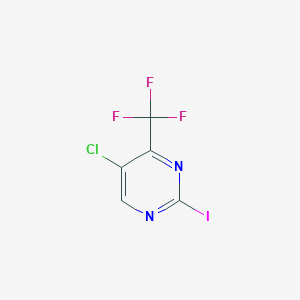
5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C16H20BrN5 and a molecular weight of 362.27 g/mol . This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Coupling Reaction: The coupling of the brominated pyrimidine with the piperazine derivative under specific conditions.
The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds .
Applications De Recherche Scientifique
5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Pharmacology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Biology: Used in the development of chemical probes to study biological pathways.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-N-(4-(dimethylamino)phenyl)pyrimidin-2-amine
- 5-Bromo-N-(4-(methylpiperazin-1-yl)phenyl)pyrimidin-2-amine
Uniqueness
5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine is unique due to the presence of the cis-3,5-dimethylpiperazine moiety, which can impart specific biological activities and chemical properties. This structural feature distinguishes it from other similar compounds and can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C16H20BrN5 |
|---|---|
Poids moléculaire |
362.27 g/mol |
Nom IUPAC |
5-bromo-N-[4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H20BrN5/c1-11-9-22(10-12(2)20-11)15-5-3-14(4-6-15)21-16-18-7-13(17)8-19-16/h3-8,11-12,20H,9-10H2,1-2H3,(H,18,19,21)/t11-,12+ |
Clé InChI |
RISGPGIIJDACAG-TXEJJXNPSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)NC3=NC=C(C=N3)Br |
SMILES canonique |
CC1CN(CC(N1)C)C2=CC=C(C=C2)NC3=NC=C(C=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)


![(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15330295.png)



![7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15330308.png)




![Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15330328.png)

